molecular formula C18H19NO3 B3001383 (E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide CAS No. 2035007-36-2

(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide

Cat. No.: B3001383
CAS No.: 2035007-36-2
M. Wt: 297.354
InChI Key: MYMWIWAPQDLCCV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Ene-Reduction: The synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, and its ene-reduction to (R)-2-cyano-3-(furan-2-yl)propanamide using filamentous marine and terrestrial-derived fungi, has been reported. This research highlights the potential for enantioselective synthesis using environmentally friendly methods (Jimenez et al., 2019).

Synthesis of Cytotoxic Agents

  • Development of Cytotoxic Agents: The synthesis of focused libraries of 2-phenylacrylamides, including analogues related to (E)-3-(furan-2-yl) acrylamide, demonstrated their potential as broad-spectrum cytotoxic agents against various cancer cell lines. This underscores the compound's relevance in cancer research (Tarleton et al., 2013).

Crystal Structure Analysis

  • Crystallographic Studies: The crystal structures of related N-tosylacrylamide compounds were analyzed, providing insights into the molecular conformation and potential for further chemical modification (Cheng et al., 2016).

Cyclization and Synthesis Methods

  • Cyclization of Alkyl Acrylates: A study on the cyclization of mercaptomethyl derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally similar to (E)-3-(furan-2-yl) acrylamide, revealed pathways to various furan derivatives (Pevzner, 2021).

Antiviral Research

  • SARS Coronavirus Helicase Inhibition: A compound closely related to (E)-3-(furan-2-yl) acrylamide was found to inhibit the enzymatic activities of SARS coronavirus helicase, suggesting potential antiviral applications (Lee et al., 2017).

Food Chemistry

  • Mitigating Acrylamide in Food: Research in food chemistry has focused on mitigating compounds like acrylamide and furan in heat-treated foods due to their potential toxicity (Anese et al., 2013).

Heterocyclic Compound Synthesis

  • Synthesis of N-Containing Heterocyclic Compounds: The synthesis of indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives, related to (E)-3-(furan-2-yl) acrylamide, highlights the potential of such compounds in the creation of novel heterocyclic structures (Saberi et al., 2015).

Pharmacological Activities

  • Positive Allosteric Modulation: 3-Furan-2-yl-N-p-tolyl-acrylamide, a related compound, was found to be a highly selective positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like activity in mice. This suggests possible pharmacological applications (Targowska-Duda et al., 2019).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-18(11-14-5-2-3-6-15(14)12-18)13-19-17(20)9-8-16-7-4-10-22-16/h2-10H,11-13H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMWIWAPQDLCCV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.